

# Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Derazantinib |           |
| Cat. No.:            | B612007      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for cholangiocarcinoma (CCA), particularly intrahepatic cholangiocarcinoma (iCCA), has been significantly reshaped by the development of targeted therapies against fibroblast growth factor receptor (FGFR) alterations.[1] Genetic aberrations such as fusions, rearrangements, mutations, and amplifications in FGFR genes, especially FGFR2, are key oncogenic drivers in a subset of iCCA patients.[2] This guide provides an objective comparison of **derazantinib** and other prominent FGFR inhibitors, supported by clinical trial data and experimental methodologies.

### Mechanism of Action: A Spectrum of Inhibition

FGFR inhibitors function by blocking the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3] However, nuances in their binding mechanisms and selectivity profiles differentiate them.

Derazantinib: A potent, reversible, oral kinase inhibitor targeting FGFR1, 2, and 3.[4]
 Uniquely, it also demonstrates activity against colony-stimulating factor-1 receptor (CSF1R), which may offer an additional immunomodulatory antitumor effect by targeting tumor-associated macrophages.[2][5]



- Pemigatinib & Infigratinib: These are selective, reversible, ATP-competitive inhibitors of FGFR1, 2, and 3.[6]
- Futibatinib: Differentiated by its mechanism, futibatinib is a highly selective, irreversible
  inhibitor that covalently binds to the P-loop of the FGFR1-4 kinase domain.[7] This
  irreversible binding may overcome acquired resistance mutations that affect the ATP-binding
  site.[3]
- Erdafitinib: An oral, selective, pan-FGFR tyrosine kinase inhibitor targeting FGFR1-4.[8][9]

#### **Clinical Efficacy in Cholangiocarcinoma**

The clinical performance of these inhibitors has been evaluated in single-arm Phase II trials, primarily in patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 fusions or other rearrangements.

## Table 1: Comparative Efficacy of FGFR Inhibitors in Cholangiocarcinoma



| Drug                           | Pivotal<br>Trial                        | Patient Population (FGFR2 Alteration)  | Objective<br>Response<br>Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Median Duration of Response (DoR) |
|--------------------------------|-----------------------------------------|----------------------------------------|----------------------------------------|-----------------------------------------------------|---------------------------------------|-----------------------------------|
| Derazantini<br>b               | FIDES-01<br>(Cohort 1)<br>[10]          | Fusions<br>(n=103)                     | 21.4%                                  | 8.0 months                                          | 17.2<br>months                        | 6.4<br>months[4]                  |
| FIDES-01<br>(Cohort 2)<br>[10] | Mutations/<br>Amplificatio<br>ns (n=44) | 6.5%                                   | 8.3 months                             | 15.9<br>months                                      | 5.6 months                            |                                   |
| Pemigatini<br>b                | FIGHT-<br>202[11][12]                   | Fusions/Re<br>arrangeme<br>nts (n=108) | 37.0%                                  | 7.0 months                                          | 17.5<br>months                        | 9.1 months                        |
| Infigratinib*                  | NCT02150<br>967[6][13]                  | Fusions/Re<br>arrangeme<br>nts (n=108) | 23.1%                                  | 7.3 months                                          | 12.2<br>months[14]                    | 5.0 months                        |
| Futibatinib                    | FOENIX-<br>CCA2[15]<br>[16]             | Fusions/Re<br>arrangeme<br>nts (n=103) | 41.7%                                  | 9.0 months                                          | 21.7<br>months                        | 9.5 months                        |
| Erdafitinib                    | RAGNAR<br>(CCA<br>Cohort)[9]<br>[17]    | Fusions/M<br>utations<br>(n=35)        | 60.0%                                  | 8.4 months                                          | 18.7<br>months                        | 5.6 months                        |

Note: In May 2024, the FDA announced the withdrawal of infigratinib's approval for cholangiocarcinoma. The manufacturer voluntarily requested the withdrawal, citing difficulties in recruiting for the required confirmatory clinical trial.

# Signaling Pathway and Experimental Workflow FGFR Signaling Pathway



Activation of the FGFR pathway is a multi-step process. The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization. This triggers autophosphorylation of the intracellular tyrosine kinase domains, creating docking sites for adaptor proteins. These events subsequently activate key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[18][19][20]





Click to download full resolution via product page

Simplified FGFR Signaling Cascade.

#### **Generalized Phase II Clinical Trial Workflow**

The clinical trials for these FGFR inhibitors generally follow a similar single-arm, open-label design focused on a specific, molecularly defined patient population.





Click to download full resolution via product page

Generalized workflow for Phase II FGFR inhibitor trials.



Check Availability & Pricing

### **Experimental Protocols: A Representative Example**

The methodologies for the pivotal Phase II trials share a common framework. The protocol for the FIDES-01 study (**Derazantinib**) serves as a representative example.[10][21][22]

- Study Design: A Phase II, multicenter, open-label, single-arm study evaluating derazantinib
  in patients with inoperable or advanced iCCA. The study was divided into cohorts based on
  the type of FGFR2 genetic aberration (Cohort 1: fusions; Cohort 2: mutations or
  amplifications).[10]
- Patient Population: Eligible patients had histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations, had progressed after at least one prior line of systemic chemotherapy, and had an ECOG performance status of 0 or 1.[10][21] Previous treatment with any FGFR inhibitor was an exclusion criterion.[21]
- Intervention: Patients received derazantinib at a dose of 300 mg orally once daily.[10]
   Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[4]
- Endpoints and Assessments:
  - Primary Endpoint: For the fusion cohort, the primary endpoint was Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1. For the mutation/amplification cohort, the primary endpoint was the proportion of patients alive and progression-free at 3 months.[4][10]
  - Secondary Endpoints: Included Progression-Free Survival (PFS), Overall Survival (OS),
     Duration of Response (DoR), Disease Control Rate (DCR), and safety.[22]
  - Assessments: Tumor assessments were typically performed every 8 weeks. Safety was monitored continuously through the recording of adverse events (AEs), graded according to NCI CTCAE.

Similar designs were used for FIGHT-202 (Pemigatinib)[11], NCT02150967 (Infigratinib)[6][13], FOENIX-CCA2 (Futibatinib)[7][23], and RAGNAR (Erdafitinib).[17][24]

#### **Safety and Tolerability Profile**



The safety profiles of FGFR inhibitors are broadly similar, characterized by a set of on-target class effects. Management of these adverse events often involves supportive care and dose modifications.[5]

**Table 2: Common Treatment-Related Adverse Events** 

(Any Grade)

| Adverse<br>Event                                 | Derazantinib | Pemigatinib[<br>11] | Infigratinib[6][14]   | Futibatinib[16]    | Erdafitinib[9] |
|--------------------------------------------------|--------------|---------------------|-----------------------|--------------------|----------------|
| Hyperphosph atemia                               | /            | 58.5%               | 76.9%                 | 85%                | 1              |
| Asthenia/Fati<br>gue                             | 1            | ✓                   | 39.8%                 | ✓                  | 1              |
| Nausea/Diarr<br>hea                              | 1            | 47.6%<br>(Diarrhea) | ✓                     | ✓                  | 1              |
| Stomatitis/Dr<br>y Mouth                         | /            | 1                   | 54.6%<br>(Stomatitis) | 30% (Dry<br>Mouth) | 1              |
| Alopecia                                         | -            | 49.7%               | /                     | 33%                | -              |
| Ocular Events (e.g., Dry Eye, Retinal Disorders) | ✓            | ✓                   | 67.6%                 | 8% (Retinal)       | ✓              |
| Nail Toxicity                                    | 6%           | 1                   | ✓                     | 1                  | ✓              |
| Hand-Foot<br>Syndrome                            | 1%           | 1                   | ✓                     | 1                  | /              |

**Derazantinib** has been reported to have a manageable safety profile with a potentially lower incidence of certain class-related toxicities like hand-foot syndrome, stomatitis, and nail and retinal toxicities compared to other agents in its class.[25]

#### **Resistance Mechanisms and Future Directions**



Despite initial responses, acquired resistance to FGFR inhibitors is a significant clinical challenge, often developing within a year.[26][27] The predominant mechanism is the emergence of secondary mutations in the FGFR2 kinase domain, particularly "gatekeeper" mutations (e.g., V565) and "molecular brake" mutations (e.g., N550), which interfere with drug binding.[28][29]

The development of next-generation inhibitors aims to overcome these resistance mechanisms. Futibatinib's irreversible binding represents one such strategy.[3] Future research is focused on:

- Developing novel inhibitors that can target common resistance mutations.[29]
- Investigating combination therapies, such as pairing FGFR inhibitors with chemotherapy or immunotherapy, to enhance efficacy and delay resistance.[3]
- Moving FGFR inhibitors into the first-line treatment setting for patients with newly diagnosed,
   FGFR-altered cholangiocarcinoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FGFR inhibitors in cholangiocarcinoma: what's now and what's next? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]



- 8. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma |
   GI Oncology Now [gioncologynow.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. DSpace [christie.openrepository.com]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 24. ascopubs.org [ascopubs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 27. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [journal.hep.com.cn]



- 28. aacrjournals.org [aacrjournals.org]
- 29. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612007#derazantinib-vs-other-fgfr-inhibitors-in-cholangiocarcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com